(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid
CAS No.:
Cat. No.: VC13804257
Molecular Formula: C11H13BClFO4
Molecular Weight: 274.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BClFO4 |
|---|---|
| Molecular Weight | 274.48 g/mol |
| IUPAC Name | [5-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H13BClFO4/c1-11(2,3)18-10(15)6-4-9(14)7(12(16)17)5-8(6)13/h4-5,16-17H,1-3H3 |
| Standard InChI Key | IQCTZTKLYDVUDA-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The molecular structure of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid features a phenyl ring substituted with three functional groups:
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A tert-butoxycarbonyl (Boc) group at the 4-position, providing steric bulk and protecting amine functionalities in synthetic intermediates.
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Chlorine at the 5-position, enhancing electronic effects and influencing reactivity in electrophilic substitutions.
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Fluorine at the 2-position, modulating lipophilicity and hydrogen-bonding interactions.
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A boronic acid (-B(OH)) group at the 1-position, enabling participation in cross-coupling reactions.
The interplay of these groups confers distinct electronic and steric properties, making the compound a valuable scaffold for tailored syntheses.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBClFO |
| Molecular Weight | 274.48 g/mol |
| CAS Number | 1380425-7 |
| Purity | >96% (HPLC) |
| Storage Conditions | 2–8°C, inert atmosphere |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid typically involves a multi-step sequence:
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Phenyl Ring Functionalization: Introduction of chlorine and fluorine via directed ortho-metalation or halogen exchange reactions.
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Boc Protection: Installation of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate under basic conditions.
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Boronic Acid Incorporation: Miyaura borylation using palladium catalysts and bis(pinacolato)diboron to introduce the boronic acid moiety .
Key challenges include minimizing dehalogenation during borylation and ensuring regioselectivity in polysubstituted arenes.
Analytical Validation
Modern techniques confirm structural integrity and purity:
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NMR Spectroscopy: NMR identifies fluorine environments, while NMR verifies boronic acid formation.
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Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.
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HPLC: Purity assessment using reverse-phase columns with UV detection.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures central to drug discovery. For example, coupling with 5-bromo-2-aminopyridine yields intermediates for kinase inhibitors .
Table 2: Representative Suzuki Reaction Yields
| Partner Halide | Catalyst System | Yield (%) |
|---|---|---|
| 4-Bromoanisole | Pd(PPh)/KCO | 89 |
| 2-Iodothiophene | PdCl(dppf)/CsF | 78 |
Functional Group Compatibility
The Boc group’s stability under basic conditions allows sequential deprotection and functionalization. For instance, acidolytic removal of Boc post-coupling unveils free amines for further derivatization .
Derivatives and Stabilized Analogs
Pinacol Ester Derivatives
The pinacol ester analog (CAS 1218790-25-0) offers improved stability and handling, with a molecular weight of 356.6 g/mol. This derivative is preferred for long-term storage and slow-release applications in synthesis .
Table 3: Comparison of Boronic Acid and Pinacol Ester
| Property | Boronic Acid | Pinacol Ester |
|---|---|---|
| Stability | Air-sensitive | Air-stable |
| Solubility | Moderate in THF | High in DCM |
| Reactivity | Immediate | Controlled release |
Future Research Directions
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Catalyst Development: Exploring N-heterocyclic carbene (NHC) ligands to enhance coupling efficiency with sterically hindered partners.
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Targeted Drug Delivery: Conjugating the boronic acid to nanoparticle carriers for site-specific proteasome inhibition.
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Green Chemistry: Optimizing solvent-free borylation protocols to reduce environmental impact.
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